1,4-Dibromo-2,5-didecylbenzene
Description
1,4-Dibromo-2,5-didecyloxybenzene (CAS: 152269-98-2) is a brominated aromatic compound featuring two decyloxy (O-decyl) groups at positions 2 and 5 and bromine atoms at positions 1 and 4 on the benzene ring. Its molecular formula is C₂₆H₄₂Br₂O₂, with a molecular weight of ~546.4 g/mol . This compound is synthesized via the alkylation of 2,5-dibromo-1,4-benzenediol with decyl groups under basic conditions (K₂CO₃) in 2-butanone at 70°C . Its primary application lies in polymer chemistry, where it serves as a monomer in polymerization reactions .
Properties
CAS No. |
200713-99-1 |
|---|---|
Molecular Formula |
C26H44Br2 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1,4-dibromo-2,5-didecylbenzene |
InChI |
InChI=1S/C26H44Br2/c1-3-5-7-9-11-13-15-17-19-23-21-26(28)24(22-25(23)27)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
JFEUDGKJBLYWFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Reactivity and Applications :
- Electron-donating groups (e.g., O-decyl in 1,4-dibromo-2,5-didecyloxybenzene) activate the benzene ring toward electrophilic substitution, making it suitable for polymerization .
- Electron-withdrawing groups (e.g., ethynyl in 1,4-dibromo-2,5-diethynylbenzene) enhance conjugation, favoring applications in organic electronics .
- Halogen substituents (Br, F) increase molecular polarity and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physical Properties: Solubility: The long alkyl chains in 1,4-dibromo-2,5-didecyloxybenzene improve solubility in non-polar solvents compared to smaller analogs like 1,4-dibromo-2,5-dimethylbenzene . Volatility: Lower molecular weight compounds (e.g., 1,4-dibromo-2,5-diethynylbenzene, 283.95 g/mol) exhibit higher volatility than bulkier derivatives like the didecyloxy analog (546.4 g/mol) .
Synthetic Methodologies :
- The didecyloxy derivative requires alkylation under basic conditions , while ethynyl-substituted analogs likely involve palladium-catalyzed couplings .
- Fluorinated analogs (e.g., 1,4-dibromo-2,3-difluorobenzene) demand specialized handling due to their reactivity and toxicity .
Thermodynamic Data :
- 1,4-Dibromo-2,5-difluorobenzene has a boiling point of 369 K at reduced pressure (2.70 kPa), indicative of high volatility under standard conditions .
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